N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
The compound N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic molecule featuring a benzoxazole core fused with a tetrahydro ring system. Its structure includes a hydroxy-methyl-thiophene-substituted propyl chain attached to the benzoxazole carboxamide group.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-16(20,8-11-6-7-22-9-11)10-17-15(19)14-12-4-2-3-5-13(12)21-18-14/h6-7,9,20H,2-5,8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGDANNAMDSGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=NOC3=C2CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide (CAS Number: 2097860-89-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 320.4 g/mol. The structure features a benzoxazole ring fused with a thiophene moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃S |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 2097860-89-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
- MCF-7 (breast cancer) : Compounds exhibited IC₅₀ values ranging from 21.3 to 28.3 µM.
- A549 (lung cancer) : Notable growth inhibition was observed with some derivatives showing IC₅₀ values as low as 3.0 µM .
The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Activity
Thiophene derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit antibacterial and antifungal activities. For example:
- In vitro studies indicated that certain thiophene-based compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways related to cell survival and proliferation.
Study 1: Anticancer Efficacy
A study published in MDPI evaluated the anticancer activity of several benzoxazole derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited the proliferation of MCF-7 cells with IC₅₀ values comparable to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Properties
Research published in PubChem highlighted the antimicrobial properties of thiophene derivatives. The study demonstrated that these compounds could effectively reduce bacterial growth in vitro, suggesting their potential as therapeutic agents against infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analog identified in available literature is BI99238 (CAS: 2034237-65-3), a compound with significant similarities but distinct substituents. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*Hypothetical values derived from structural analysis due to lack of direct experimental data for the target compound.
Key Differences and Implications
This difference may influence solubility and membrane permeability . BI99238’s dual thiophenes could enhance π-π stacking interactions with aromatic residues in target proteins, whereas the methyl group in the target compound might favor steric interactions.
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (~346 vs. 374 g/mol) suggests improved bioavailability, aligning with Lipinski’s rule of five guidelines.
Research Findings and Limitations
- Its price and availability suggest utility in early-stage drug discovery.
- Target Compound: No direct experimental data (e.g., binding affinities, toxicity) was identified.
Q & A
Q. What are the standard synthetic routes for preparing benzoxazole-thiophene hybrid carboxamides like the target compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and carboxamide coupling. For example:
- Step 1 : React a benzoxazole precursor (e.g., 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid) with a thiophene-containing amine (e.g., 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine) in a polar solvent like acetonitrile or 1,4-dioxane under reflux .
- Step 2 : Cyclization may require iodine and triethylamine in DMF to eliminate sulfur and stabilize the heterocyclic core .
- Purification : Use recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexane gradients) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | I₂, Et₃N | DMF | 1–3 min | 60–90 | |
| Coupling | Benzoylisothiocyanate | 1,4-dioxane | Overnight | 45–93 |
Q. How is structural confirmation performed for such compounds?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzoxazole-thiophene backbone. Key signals include:
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., 2,6-dichlorophenyl groups)?
Methodological Answer:
- Solvent Optimization : Use high-boiling solvents like THF (190–232°C) to accommodate steric hindrance and improve solubility .
- Catalyst Screening : Triethylamine enhances cyclization efficiency by scavenging acidic byproducts .
- Temperature Control : Gradual heating (e.g., 30°C increments) prevents decomposition of thermally sensitive intermediates .
- Case Study : Derivatives with 2,6-dichlorophenyl groups achieved 93% yield in THF at 230°C, whereas ethanol at 208°C yielded only 62% .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Impurity Analysis : Use reverse-phase HPLC (methanol/water gradients) to isolate pure fractions .
- Dynamic Effects : Consider tautomerism or rotameric equilibria in DMSO-d₆; verify with variable-temperature NMR .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydroxy-methyl configuration) .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer: While direct data on the target compound is limited, structurally related benzothiazoles and thiophenes show:
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus or E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase targets .
Data Contradiction & Troubleshooting
Q. Why do some synthetic routes report low yields (<50%) despite optimal stoichiometry?
Methodological Answer:
- Byproduct Formation : Monitor reactions with TLC to detect side products (e.g., disulfide formation in thiophene systems) .
- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
- Scale-Up Challenges : Pilot small-scale reactions (≤100 mg) before scaling; microwave-assisted synthesis may improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
